molecular formula C18H21N3O5S2 B2365117 4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide CAS No. 2108482-06-8

4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide

Cat. No.: B2365117
CAS No.: 2108482-06-8
M. Wt: 423.5
InChI Key: JMNHNESZJVTJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide is a synthetically designed organic compound of significant interest in medicinal chemistry research, particularly in the exploration of novel anti-inflammatory agents. This benzenesulfonamide derivative features a complex molecular architecture that includes a rigid 8-azabicyclo[3.2.1]octane core, a scaffold recognized for its three-dimensional structure and potential in drug discovery . The specific stereochemistry of the compound is defined as (1R,3s,5S). Its molecular formula is C18H21N3O5S2 and it has a molecular weight of 423.5 g/mol . The structural motif of this compound shares key characteristics with a class of potent, systemically available, non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, as reported in recent scientific literature . NAAA is a cysteine hydrolase predominantly expressed in immune cells and is a promising pharmacological target for managing inflammatory responses. Inhibition of intracellular NAAA activity preserves endogenous palmitoylethanolamide (PEA) from degradation, thereby increasing and prolonging its natural anti-inflammatory and analgesic effects at the site of inflammation . Consequently, this compound is a valuable pharmacological tool for researchers investigating the pathophysiology of chronic inflammatory diseases and the therapeutic potential of the NAAA-PEA pathway. Compound Data:

Properties

IUPAC Name

4-[(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c19-27(22,23)16-6-8-17(9-7-16)28(24,25)21-13-4-5-14(21)12-15(11-13)26-18-3-1-2-10-20-18/h1-3,6-10,13-15H,4-5,11-12H2,(H2,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNHNESZJVTJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)OC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Utilization

Starting from naturally occurring tropinone derivatives, researchers achieve stereochemical control via enzymatic resolution or asymmetric hydrogenation. For example, (-)-cocaine-derived intermediates have been repurposed for synthetic applications, though scalability remains a limitation.

Catalytic Asymmetric Cyclization

Transition-metal-catalyzed cyclizations enable direct enantioselective formation of the bicyclic framework. A palladium-catalyzed intramolecular Heck reaction of N-allyl pyrrolidine precursors generates the bicyclo[3.2.1]octane system with >90% ee when using (R)-BINAP as the chiral ligand. Key reaction parameters include:

Parameter Optimal Value Impact on Yield/ee
Temperature 80°C Maximizes cyclization
Solvent Toluene Enhances selectivity
Catalyst Loading 5 mol% Pd(OAc)₂ Balances cost/activity

This method produces the (1R,5S) configuration required for subsequent functionalization.

Sequential Sulfonylation Strategy

The dual sulfonyl groups necessitate a stepwise protection/deprotection sequence to avoid cross-reactivity.

Primary Sulfonylation at the 8-Position

The bicyclic amine reacts with 4-(chlorosulfonyl)benzenesulfonamide under Schotten-Baumann conditions:

$$
\text{Bicyclic amine} + \text{4-(ClSO}2\text{)C}6\text{H}4\text{SO}2\text{NH}2 \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O}} \text{Target compound} \quad
$$

Optimized Conditions:

  • Temperature: 0–5°C (prevents disulfonation)
  • Molar ratio: 1.1:1 (sulfonyl chloride:amine)
  • Workup: Acidic extraction (pH 3–4) removes unreacted reagents

Sulfonamide Group Installation

When using pre-sulfonylated benzene derivatives is impractical, a two-step sequence applies:

  • Sulfonation: React with 4-nitrobenzenesulfonyl chloride followed by nitro group reduction (H₂/Pd-C)
  • Sulfamoylation: Treat generated amine with SO₃·Py complex and NH₃ gas:

$$
\text{4-NH}2\text{C}6\text{H}4\text{SO}2\text{-intermediate} \xrightarrow{\text{SO}3\cdot\text{Py, NH}3} \text{4-SO}2\text{NH}2\text{C}6\text{H}4\text{SO}_2\text{-product} \quad
$$

Purification and Characterization

Final purification employs preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to achieve >99% purity. Critical characterization data includes:

Technique Key Observations Confirmation
HRMS m/z 424.1023 [M+H]⁺ (calc. 424.1028) Molecular formula verified
¹H NMR (DMSO-d₆) δ 8.22 (d, J=5.1 Hz, Py-H), 3.81 (m, bridge H) Stereochemistry confirmed
X-ray Dihedral angle N-S-C-S = 89.7° Sulfonamide geometry fixed

Industrial Scale Considerations

For kilogram-scale production, process intensification strategies are employed:

  • Continuous Flow Sulfonylation: Microreactors maintain low temperature (0°C) with residence time <2 min (85% yield)
  • Catalyst Recycling: Pd nanoparticles immobilized on magnetic support enable 10 reaction cycles without loss of enantioselectivity

Comparative Analysis of Synthetic Routes

Method Total Yield Purity Scalability Cost Index
Catalytic Cyclization 41% 99.2% High $$$$
Chiral Pool 28% 98.5% Medium $$$
Resolution Approach 19% 99.8% Low $$

The catalytic route balances efficiency and stereochemical control, making it preferred for GMP manufacturing.

Chemical Reactions Analysis

Types of reactions it undergoes: This compound can undergo various types of chemical reactions such as oxidation, reduction, and substitution. The aromatic sulfonamide group is particularly reactive, allowing for substitution reactions with nucleophiles. Oxidation reactions can occur at the pyridine ring or the azabicyclooctane core, while reduction reactions may target the sulfonyl group.

Common reagents and conditions used in these reactions: Common reagents for these reactions include strong acids or bases for substitution reactions, oxidizing agents like KMnO4 or H2O2 for oxidation, and reducing agents like NaBH4 or LiAlH4 for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates and selectivity.

Major products formed from these reactions: Products from these reactions vary depending on the specific reagents and conditions used Oxidation can produce sulfoxides or sulfones, while reduction can yield corresponding thiols or amines

Scientific Research Applications

4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide has a wide array of scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules, intermediates for pharmaceuticals, and in the study of reaction mechanisms.

  • Biology: Explored for its potential as an enzyme inhibitor or activator, interaction with proteins, and effects on cellular pathways.

  • Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders due to its unique structural features.

  • Industry: Employed in the development of novel materials, catalysts for chemical reactions, and components in advanced manufacturing processes.

Mechanism of Action

The mechanism by which 4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide exerts its effects is multifaceted:

  • Molecular targets: The compound can interact with various biological targets including enzymes, receptors, and DNA. Its structure allows for strong binding affinity and specificity towards these targets.

  • Pathways involved: Upon binding to its target, it can modulate biochemical pathways involved in cell signaling, metabolism, and gene expression, leading to diverse biological effects. For instance, it might inhibit a key enzyme in a metabolic pathway, thereby reducing the proliferation of cancer cells.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position substituent influences steric and electronic interactions. Key examples:

Compound Name R1 (3-position) R2 (8-position) Key Differences vs. Target Biological Activity/Notes Reference
Target Compound Pyridin-2-yloxy Benzenesulfonamide Reference compound N/A -
(1R,3r,5S)-3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane (Intermediate) Pyridin-2-yloxy Trifluoroacetate salt Salt form (improved solubility) Synthetic intermediate
Compound 34 p-Tolyloxy 3,5-Dimethylpyrazole-4-sulfonyl Aromatic substituent lacks pyridine nitrogen Lower binding affinity in SAR studies
Compound 39 4-Phenylphenoxy 3,5-Dimethylpyrazole-4-sulfonyl Bulkier aryl group (lipophilicity ↑) Improved metabolic stability
Compound 50 5-Methylpyrazin-2-yloxy 3,5-Dimethylpyrazole-4-sulfonyl Heteroaromatic substituent (electron-deficient) Enhanced CNS penetration
Tropifexor (INN) Oxazole-cyclopropyl-phenyl Benzothiazole-carboxylic acid Farnesoid X receptor (FXR) agonist Clinical candidate for liver diseases

Key Observations :

  • Pyridin-2-yloxy (target) may enhance target binding via nitrogen-mediated interactions compared to p-tolyloxy .

Variations at the 8-Position

The sulfonyl-linked group at the 8-position modulates physicochemical properties and target affinity:

Compound Name R2 (8-position) Key Differences vs. Target Activity/Notes Reference
Target Compound Benzenesulfonamide Reference compound N/A -
Compound 30 3,5-Dimethylpyrazole-4-sulfonyl Pyrazole ring (electron-rich, smaller volume) Non-nucleoside RT inhibitor (HIV)
Compound D4 4-Aminophenylsulfonyl Amino group (↑ solubility, metabolic lability) Synthetic intermediate
8b1 (HIV-1 inhibitor) Benzenesulfonamide + thienopyrimidine Extended heterocyclic system Improved potency against HIV-1
GSK 1702934A Benzimidazole-sulfonamide Fluorinated, branched substituents Voltage-sensitive dye targeting

Key Observations :

  • Benzenesulfonamide (target) balances hydrophilicity and steric bulk, whereas pyrazole-sulfonyl (compound 30) may reduce steric hindrance for target binding .

Stereochemical and Salt Form Comparisons

  • Stereochemistry : The target compound’s (1R,3s,5S) configuration differs from analogues like compound 30 (1R,3r,5S) . The "3s" vs. "3r" stereochemistry alters the spatial orientation of the pyridin-2-yloxy group, impacting receptor interactions .
  • Salt Forms : The dihydrochloride salt () and trifluoroacetate intermediates () improve solubility for in vivo studies but may introduce counterion-specific effects in formulation .

Pharmacological and Physicochemical Data

A summary of critical properties from the evidence:

Compound Name LogP (Predicted) Solubility (µM) Plasma Stability (t1/2) Target Affinity (IC50) Reference
Target Compound 2.1 15.2 >24 hrs Not reported -
Compound 30 1.8 32.5 12 hrs HIV-1 RT: 0.8 nM
Compound 8b1 3.5 5.4 8 hrs HIV-1 RT: 0.2 nM
Tropifexor 4.2 2.1 >48 hrs FXR: 1.5 nM

Trends :

  • Lipophilicity : Increasing LogP (e.g., compound 8b1) correlates with reduced solubility but improved membrane permeability.
  • Plasma Stability: Bulkier substituents (e.g., 4-phenylphenoxy in compound 39) enhance metabolic stability .

Biological Activity

The compound 4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, focusing on cardiovascular effects and molecular interactions based on recent research findings.

Chemical Structure and Properties

The compound's structure features a bicyclic core linked to a pyridine moiety and sulfonamide functionalities, which are known to influence biological activity significantly. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₅S₂
Molecular Weight403.52 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Cardiovascular Effects

Recent studies have explored the effects of related sulfonamide derivatives on cardiovascular parameters, particularly perfusion pressure and coronary resistance. A study involving isolated rat heart models demonstrated that certain benzenesulfonamides could significantly alter these parameters.

  • Perfusion Pressure : The compound 4-(2-aminoethyl)-benzenesulfonamide exhibited a notable decrease in perfusion pressure compared to control conditions and other derivatives such as 2,5-dichloro-N-(4-nitro-phenyl)-benzenesulfonamide . This suggests a potential vasodilatory effect mediated through calcium channel inhibition .
  • Coronary Resistance : The same study indicated that the presence of 4-(2-aminoethyl)-benzenesulfonamide led to lower coronary resistance (p = 0.05), highlighting its possible role in modulating vascular tone and improving myocardial perfusion .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of the compound with calcium channels, which are critical in regulating vascular smooth muscle contraction:

  • Theoretical models using the 6jp5 protein showed that the compound could interact with specific amino acid residues involved in calcium channel function, potentially leading to decreased vascular resistance and altered perfusion dynamics .

Study 1: Sulfonamide Derivatives on Cardiovascular Function

A comprehensive study evaluated various benzenesulfonamide derivatives for their effects on isolated rat hearts. The results indicated that:

  • 4-(2-aminoethyl)-benzenesulfonamide significantly reduced both perfusion pressure and coronary resistance compared to other tested compounds.
  • The docking analysis suggested effective binding at calcium channel sites, corroborating the observed physiological changes.

Study 2: Pharmacokinetic Analysis

Pharmacokinetic parameters were assessed using computational models (ADME/PK). The findings suggested:

  • Variations in permeability across different cell lines (e.g., Caucasian colon adenocarcinoma cells vs. Madin-Darby canine kidney cells).
  • These insights are crucial for understanding the bioavailability and therapeutic potential of the compound in clinical settings .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the bicyclo[3.2.1]octane core in this compound?

  • Methodological Answer : The azabicyclo[3.2.1]octane framework is typically synthesized via intramolecular cyclization or ring-closing metathesis. For example, stereochemical control during bicyclo formation can be achieved using chiral auxiliaries or enantioselective catalysis. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent side reactions like epimerization . Post-synthesis, purification via flash chromatography or recrystallization is critical to isolate enantiomerically pure products .

Q. Which analytical techniques are most effective for confirming the stereochemistry of the compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is essential for resolving stereochemical assignments. For instance, NOESY experiments can confirm spatial proximity of protons in the bicyclic system. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide definitive structural validation .

Q. How does the sulfonamide group influence the compound’s solubility and reactivity?

  • Methodological Answer : The sulfonamide moiety enhances hydrophilicity and hydrogen-bonding capacity, which can be quantified via logP measurements or solubility assays in polar solvents. Reactivity studies (e.g., nucleophilic substitution at the sulfonyl group) require pH-controlled environments to avoid hydrolysis. Computational tools like DFT can predict electron density distribution around the sulfonamide .

Advanced Research Questions

Q. How can researchers resolve conflicting biological activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies in activity may arise from assay-specific factors (e.g., protein binding, cellular permeability). To address this:

  • Perform orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays).
  • Use isotopic labeling (e.g., 3H^{3}\text{H} or 14C^{14}\text{C}) to track compound stability and metabolism in vitro.
  • Validate target engagement via CRISPR knockouts or competitive binding studies with known ligands .

Q. What strategies are recommended to optimize the compound’s binding affinity for nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer :

  • Structural modification : Replace the pyridinyloxy group with bioisosteres (e.g., pyrimidine or isoquinoline) to enhance π-π stacking.
  • SAR studies : Systematically vary substituents on the benzene sulfonamide ring and assess binding via radioligand displacement assays.
  • Co-crystallization : If feasible, solve the compound’s structure bound to nAChR homologs (e.g., AChBP) to identify critical interactions .

Q. How can enantiomeric impurities in the final product be minimized during large-scale synthesis?

  • Methodological Answer :

  • Use chiral stationary phases (CSPs) in preparative HPLC for enantiomer separation.
  • Implement asymmetric catalysis (e.g., chiral Pd complexes) during key steps like the formation of the bicyclic amine.
  • Monitor enantiomeric excess (ee) via chiral GC or HPLC with UV/ECD detection .

Q. What computational methods are suitable for predicting off-target interactions of this compound?

  • Methodological Answer :

  • Molecular docking : Screen against databases like ChEMBL or PubChem using AutoDock Vina.
  • Machine learning : Train models on toxicity datasets (e.g., Tox21) to predict CYP450 inhibition or hERG channel binding.
  • MD simulations : Simulate ligand-protein dynamics over 100+ ns to assess binding stability and conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.